Superior Hydrolytic Stability: TBDMS vs. TMS Ether
The TBDMS protecting group in tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane confers dramatically enhanced stability to basic hydrolysis compared to the smaller trimethylsilyl (TMS) analog [1]. This stability difference is critical for reactions involving nucleophiles or basic conditions.
| Evidence Dimension | Rate of base-catalyzed hydrolysis |
|---|---|
| Target Compound Data | TBDMS ether (representative) |
| Comparator Or Baseline | TMS ether (representative) |
| Quantified Difference | TBDMS ether is approximately 10,000 times more stable |
| Conditions | Base-catalyzed hydrolysis (general class inference) |
Why This Matters
This level of stability enables the use of this TBDMS-protected thiophene in multi-step syntheses involving basic reagents without premature deprotection, unlike its TMS counterpart.
- [1] tert-ブチルジメチルシリル基 - Wikipedia. Available at: https://ja.wikipedia.org/wiki/Tert-ブチルジメチルシリル基 View Source
